Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl

Description

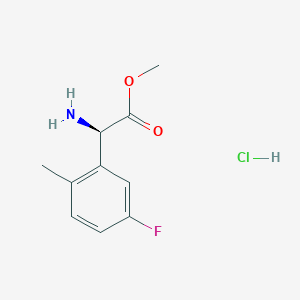

Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chiral organic compound characterized by:

- Molecular formula: C₁₀H₁₃ClFNO₂ (based on structural analysis; see for related analogs) .

- Key features: A methyl ester group, an amino group, a 5-fluoro-2-methylphenyl aromatic ring, and a hydrochloride salt.

- Storage: Stable at room temperature under dry, sealed conditions .

This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for neurologically active molecules. Its fluorine and methyl substituents on the aromatic ring influence electronic and steric properties, impacting solubility and reactivity.

Properties

Molecular Formula |

C10H13ClFNO2 |

|---|---|

Molecular Weight |

233.67 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m1./s1 |

InChI Key |

XALZSJXEHQRAFK-SBSPUUFOSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](C(=O)OC)N.Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Amino Acid Synthesis

The core synthetic strategy is based on asymmetric synthesis or resolution methods to obtain the (R)-enantiomer specifically. Common approaches include:

Strecker-type synthesis : Starting from the corresponding substituted benzaldehyde (5-fluoro-2-methylbenzaldehyde), the α-amino nitrile intermediate is formed by reaction with ammonia and hydrogen cyanide or equivalents, followed by hydrolysis to the amino acid. Chiral catalysts or auxiliaries are employed to induce the (R)-configuration.

Chiral pool synthesis : Utilizing commercially available chiral precursors or enzymatic resolution of racemic mixtures to isolate the (R)-enantiomer.

Esterification to Methyl Ester

The amino acid intermediate is converted to the methyl ester hydrochloride by:

Reaction with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or acetyl chloride , which activates the carboxyl group and promotes esterification under reflux conditions.

The hydrochloride salt is formed by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Reaction Conditions and Optimization

Esterification is typically conducted under reflux at temperatures around 60–70 °C for several hours to ensure complete conversion.

Purification is achieved by recrystallization from solvents like methanol/ether or by chromatographic techniques (e.g., silica gel column chromatography).

Enantiomeric purity is monitored and optimized using chiral high-performance liquid chromatography (HPLC) and optical rotation measurements.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Formation of α-amino nitrile intermediate | 5-fluoro-2-methylbenzaldehyde, NH₃, HCN or equivalents, chiral catalyst | Introduce amino and nitrile groups with stereocontrol | Chiral catalysts critical for (R)-selectivity |

| Hydrolysis of nitrile to amino acid | Acidic or basic hydrolysis (e.g., HCl, NaOH) | Convert nitrile to carboxylic acid | Conditions optimized to avoid racemization |

| Esterification | Methanol, SOCl₂ or acetyl chloride, reflux | Form methyl ester | Acid catalyst activates carboxyl group |

| Formation of hydrochloride salt | HCl gas or aqueous HCl in solvent | Stabilize compound as hydrochloride salt | Enhances solubility and handling |

| Purification | Recrystallization or chromatography | Obtain pure compound | Chiral HPLC used to confirm enantiomeric excess |

Research Findings on Preparation

Synthesis routes emphasize maintaining the chiral integrity of the (R)-enantiomer, as this stereochemistry is crucial for biological activity.

Alternative synthetic methods have been explored, including isocyanide-based multicomponent reactions and enzymatic resolution , but classical Strecker synthesis with chiral induction remains predominant.

Yields typically range from 60% to 85%, depending on the efficiency of stereoselective steps and purification.

Analytical techniques such as 1H and 13C NMR spectroscopy confirm the structural features, including the methyl ester group (OCH₃ resonance around δ 3.8 ppm) and aromatic protons influenced by fluorine substitution.

Enantiomeric purity is routinely assessed by chiral HPLC on specialized stationary phases (e.g., Chiralpak® columns) and corroborated by optical rotation and, where applicable, X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group can influence its binding affinity and activity at these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Positional Isomers: 5-Fluoro vs. 4-Fluoro Derivatives

ortho).

Functional Group Variations: Amino vs. Methoxy Groups

Methyl (R)-2-methoxy-2-phenylacetate (CAS 3966-32-3) shares the methyl ester and chiral center but replaces the amino group with a methoxy group .

The amino group enables salt formation (e.g., HCl), enhancing aqueous solubility, whereas the methoxy derivative is more lipophilic and less interactive with biological targets .

Piperidine-Based Analogs

(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate hydrochloride (Compound 10 in ) incorporates a piperidine ring instead of a fluoro-methylphenyl group.

The piperidine derivative’s synthesis involves prolonged reflux with sulfuric acid, suggesting lower stability under harsh conditions compared to the fluoro-methylphenyl compound .

Key Research Findings and Implications

- Fluorine Position : Ortho-fluoro substitution (as in the target compound) may enhance metabolic stability compared to para-fluoro analogs due to reduced susceptibility to oxidative degradation .

- Steric Effects : The 2-methyl group in the target compound likely improves selectivity in enzyme inhibition by restricting conformational flexibility .

- Salt Formation : The hydrochloride salt form (common in both the target compound and its analogs) increases bioavailability, a critical factor in drug development .

Biological Activity

Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a synthetic compound with significant interest in medicinal chemistry due to its unique structural features and biological activities. It possesses a molecular formula of and a molecular weight of approximately 233.67 g/mol. The compound's chiral nature, specifically as the (R)-enantiomer, contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Research indicates that Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibits notable biological activities, particularly in the modulation of enzyme activity and receptor interactions. Its structural characteristics allow it to selectively bind to specific targets, influencing physiological processes such as pain modulation and inflammation reduction.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes that play critical roles in metabolic pathways related to pain and inflammation. This inhibition can lead to decreased levels of pro-inflammatory mediators.

- Receptor Binding : Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride interacts with neurotransmitter receptors, which may contribute to its analgesic properties. This interaction can alter neurotransmission, providing insights into its potential use in treating chronic pain conditions.

Study on Pain Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on pain pathways. Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride was shown to significantly inhibit the uptake of certain neurotransmitters involved in pain signaling, suggesting its potential as an analgesic agent.

In Vivo Studies

In vivo studies conducted on rodent models demonstrated that administration of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride resulted in a marked reduction in inflammatory responses. These findings support the hypothesis that this compound could serve as a therapeutic option for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-methylphenylboronic acid | Contains fluorine and methyl substituents | Lacks amino functionality |

| 5-Fluoro-2-nitrobenzotrifluoride | Similar structure but includes a nitro group | Different reactivity due to nitro substitution |

| Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate | Features a different substitution pattern on the phenyl ring | Variations in biological activity |

This table highlights how variations in structural components can influence biological activity, emphasizing the unique properties of Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.